molecular formula C9H16N4O5 B1277746 H-Ala-Gly-Gly-Gly-OH CAS No. 5123-42-2

H-Ala-Gly-Gly-Gly-OH

Cat. No.: B1277746
CAS No.: 5123-42-2
M. Wt: 260.25 g/mol
InChI Key: KEULKIZRPKJGIH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Gly-Gly-Gly-OH is a tetrapeptide consisting of the amino acids alanine and glycine. It is a small peptide with a sequence of alanine followed by three glycine residues. Peptides like this compound are important in various biological processes and have applications in scientific research and industry.

Mechanism of Action

Target of Action

Peptides generally interact with specific receptors or enzymes in the body, triggering a series of biochemical reactions .

Mode of Action

The mode of action of H-Ala-Gly-Gly-Gly-OH involves its interaction with its target, leading to changes in the biochemical environment. The peptide bond formation between amino acids is a crucial process in this interaction . The peptide bond is formed between the carboxyl group of one amino acid and the amino group of another, resulting in the release of a water molecule .

Biochemical Pathways

Peptides generally influence various biochemical pathways depending on their sequence and the nature of the amino acids they contain . They can affect protein synthesis, enzymatic reactions, signal transduction pathways, and more .

Pharmacokinetics

Peptides are generally known to have poor oral bioavailability due to their size, charge, and susceptibility to enzymatic degradation . They are often administered via injection to bypass these barriers .

Result of Action

These effects can include triggering or inhibiting specific cellular processes, modulating immune responses, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and more . For instance, the stability of peptides can be affected by the presence of proteolytic enzymes, which can degrade peptides .

Biochemical Analysis

Biochemical Properties

H-Ala-Gly-Gly-Gly-OH plays a significant role in biochemical reactions, particularly in the study of peptide bonds and protein interactions. This peptide can interact with various enzymes, such as proteases, which catalyze the hydrolysis of peptide bonds. For instance, it can serve as a substrate for enzymes like trypsin and chymotrypsin, which cleave peptide bonds at specific amino acid residues. The interactions between this compound and these enzymes help elucidate the mechanisms of enzyme specificity and catalysis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This peptide can modulate cell function by interacting with cell surface receptors and intracellular signaling molecules. For example, it may affect the activity of kinases and phosphatases, which are crucial for regulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This peptide can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, stabilizing or destabilizing their structures. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. Additionally, this peptide can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This peptide is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, such as altering cell proliferation, differentiation, and apoptosis. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular stress, inflammation, and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate peptide metabolism. This peptide can be hydrolyzed by peptidases, releasing its constituent amino acids, which can then enter metabolic pathways such as the citric acid cycle and gluconeogenesis. The interactions between this compound and metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. This peptide can be taken up by cells via endocytosis or specific peptide transporters. Once inside the cell, this compound can interact with binding proteins and other transporters that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the peptide’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This peptide can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, where it can interact with specific proteins and enzymes. The localization of this peptide can affect its ability to modulate cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: Alanine is attached to the resin through its carboxyl group.

    Deprotection: The amino group of alanine is deprotected to allow for the addition of the next amino acid.

    Coupling: Glycine is coupled to the deprotected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Repetition: Steps 2 and 3 are repeated for the remaining glycine residues.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. The use of environmentally friendly solvents and reagents is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Ala-Gly-Gly-Gly-OH has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Gly-Gly-Gly-OH is unique due to its specific sequence of one alanine followed by three glycine residues. This sequence can influence its structural properties and interactions with other molecules. Compared to other similar peptides, the presence of alanine at the N-terminus can affect its stability and reactivity .

Properties

IUPAC Name

2-[[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c1-5(10)9(18)13-3-7(15)11-2-6(14)12-4-8(16)17/h5H,2-4,10H2,1H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULKIZRPKJGIH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428556
Record name Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-42-2
Record name Glycine, N-[N-(N-L-alanylglycyl)glycyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ALANYLGLYCYLGLYCYLGLYCINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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